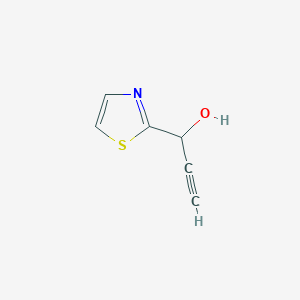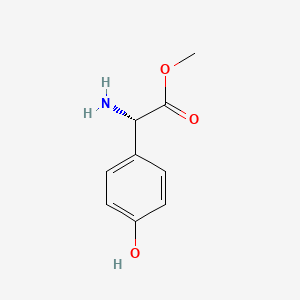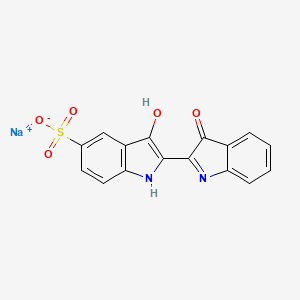
1-(Thiazol-2-yl)prop-2-yn-1-ol
Descripción general
Descripción
1-(Thiazol-2-yl)prop-2-yn-1-ol is a compound that features both thiazole and propyne moieties. The thiazole ring consists of sulfur and nitrogen atoms, while the propyne group contains a triple bond between carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Thiazol-2-yl)prop-2-yn-1-ol can be synthesized through a multistep process. One common method involves the reaction between 2-aminothiazole and propargyl bromide. The reaction typically occurs in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Thiazol-2-yl)prop-2-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond into a double or single bond.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiazole oxides, while reduction can produce alkenes or alkanes .
Aplicaciones Científicas De Investigación
1-(Thiazol-2-yl)prop-2-yn-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 1-(Thiazol-2-yl)prop-2-yn-1-ol involves its interaction with molecular targets in biological systems. The thiazole ring can bind to enzymes and receptors, modulating their activity. The propyne group may also participate in reactions that alter cellular pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
1-(Thiophen-2-yl)prop-2-yn-1-ol: Similar structure but with a thiophene ring instead of thiazole.
1-(Thiazol-2-yl)ethanol: Similar but with an ethyl group instead of propyne.
Uniqueness: 1-(Thiazol-2-yl)prop-2-yn-1-ol is unique due to the combination of thiazole and propyne moieties, which confer distinct chemical reactivity and potential biological activities .
Propiedades
IUPAC Name |
1-(1,3-thiazol-2-yl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NOS/c1-2-5(8)6-7-3-4-9-6/h1,3-5,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRVARAVPCSBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=NC=CS1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-amino-2-chlorothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B3326573.png)
![L-glutamic acid,n-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]nitrosoamino]benzoyl]-(9ci)](/img/structure/B3326577.png)

![3-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylbutanoic acid](/img/structure/B3326597.png)
![[1,3]Dioxolo[4,5-f]isobenzofuran](/img/structure/B3326607.png)
![3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3326610.png)
![oxolan-3-yl N-[(3-aminophenyl)methyl]carbamate](/img/structure/B3326613.png)
![(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3326615.png)


![2-[(4-Hydroxy-3-iodo-5-methoxyphenyl)methylene]malononitrile](/img/structure/B3326645.png)


![5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3326657.png)
